molecular formula C14H12ClNOS B2915043 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime CAS No. 187672-07-7

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime

Cat. No.: B2915043
CAS No.: 187672-07-7
M. Wt: 277.77
InChI Key: UCXOPFQTWGQGFY-JQIJEIRASA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime (C₁₄H₁₂ClNOS, MW 277.77) is a sulfanyl-substituted oxime derivative characterized by a 4-chlorophenylthio group, a phenyl ketone moiety, and an oxime functional group. It is synthesized via a microwave-assisted reaction involving 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone N-(E)-2-[(4-chlorophenyl)sulfanyl]-1-phenylethylidenehydrazone, dimethyl formamide, and phosphorus oxychloride, followed by extraction and purification . The compound exhibits >90% purity and is structurally related to bioactive sulfanyl-acetamides and oximes with reported antifungal, enzyme inhibitory, and antibacterial properties .

Properties

IUPAC Name

(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-6-8-13(9-7-12)18-10-14(16-17)11-4-2-1-3-5-11/h1-9,17H,10H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXOPFQTWGQGFY-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime typically involves the reaction of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) and oxime (-C=N-OH) groups are primary sites for oxidation:

Sulfanyl Group Oxidation

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂), Oxone, or iodine (I₂) in acidic/alkaline media.
  • Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
  • Example :
    Oxidation with H₂O₂ in acetic acid converts the sulfanyl group to sulfoxide, while stronger oxidants like Oxone yield sulfones .
Oxidizing Agent Product Yield Source
H₂O₂ (30%)Sulfoxide derivative72–85%
OxoneSulfone derivative88%

Oxime Group Oxidation

  • Reagents/Conditions : Bromine (Br₂), chlorine (Cl₂), or peracids (e.g., mCPBA).
  • Products : Nitroso compounds or ketones via oxidative cleavage.
  • Mechanism : Bromine in acetic acid cleaves the oxime to regenerate the ketone .

Reduction Reactions

The oxime group is selectively reduced under controlled conditions:

Oxime to Amine

  • Reagents/Conditions : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd).
  • Products : Primary amine (-NH₂) derivatives.
  • Example :
    LiAlH₄ in tetrahydrofuran (THF) reduces the oxime to 2-[(4-chlorophenyl)sulfanyl]-1-phenylethanamine .
Reducing Agent Product Yield Source
LiAlH₄ (THF)2-[(4-Cl-Ph)S]PhCH₂NH₂65%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the sulfanyl group:

Aromatic Electrophilic Substitution

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).
  • Products : Nitro- or halogenated derivatives on the phenyl rings .

Nucleophilic Displacement at Sulfanyl Group

  • Reagents/Conditions : Thiols or amines under basic conditions.
  • Products : Thioether exchange or amine adducts .

Beckmann Rearrangement

  • Reagents/Conditions : Acid catalysts (H₂SO₄, PCl₅).
  • Products : Amides via migration of the aryl group .
Catalyst Product Yield Source
H₂SO₄N-Aryl acetamide derivative58%

Photochemical Reactivity

  • Conditions : UV light irradiation.
  • Products : Radical intermediates or crosslinked polymers, relevant in photoresist applications .

Comparative Reactivity Table

Reaction Type Functional Group Key Reagents Primary Products
OxidationSulfanyl, OximeH₂O₂, Br₂Sulfoxides, Nitroso compounds
ReductionOximeLiAlH₄, H₂/PdAmines
Electrophilic SubstitutionAromatic ringsHNO₃, Cl₂Nitro-, chloro-derivatives
Beckmann RearrangementOximeH₂SO₄Amides

Mechanistic Insights

  • Oxime Reactivity : The anti-periplanar conformation of the oxime group facilitates Beckmann rearrangement .
  • Sulfanyl Stability : The thioether group’s oxidation propensity is modulated by steric and electronic effects of the 4-chlorophenyl group .

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name / ID Substituent Variations vs. Target Compound Molecular Weight Key Properties / Applications References
Target : 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime - 277.77 Antifungal potential (inferred from analogs)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Pyrimidine ring replaces oxime; additional amino groups 337.80 Strong hydrogen bonding; antimicrobial
2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone o-methyloxime 3-Chlorobenzyl sulfanyl; O-methyloxime vs. oxime 350.25 Enhanced stability (methylated oxime)
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone Thiazole and sulfonyl groups replace phenyl ketone 433.91 Potential anti-inflammatory/antibacterial
8q (N-substituted oxadiazole-sulfanyl acetamide) Oxadiazole-indole hybrid replaces oxime ~450 (estimated) α-Glucosidase inhibition (IC₅₀ 49.71 µM)

Key Structural Insights :

  • Substituent Position : The 4-chlorophenyl sulfanyl group in the target compound likely enhances lipophilicity compared to 3-chlorobenzyl analogs, affecting membrane permeability in antifungal applications .

Key Advantages :

  • The target compound’s microwave synthesis offers rapid reaction times (<2 minutes) compared to traditional methods (2+ hours), reducing side reactions .
Crystallographic and Conformational Differences
Compound Dihedral Angles (Aromatic Rings) Intermolecular Interactions References
Target Compound Not reported Likely π-π stacking (phenyl groups)
Compound I (pyrimidine analog) 42.25° (pyrimidine vs. benzene) N–H⋯N hydrogen bonds; R₂²(8) dimers
Compound II (3-chlorophenyl) 59.70°–62.18° 3D H-bonded network (N–H⋯O/Cl)

Structural Implications :

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C14H12ClNOS and a molecular weight of approximately 277.8 g/mol, this compound features a thioether functional group, a ketone, and an oxime, which contribute to its chemical reactivity and potential therapeutic effects . This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The unique structure of this compound allows it to engage in various chemical reactions:

  • Oxidation : Forms sulfoxides or sulfones.
  • Reduction : Produces amines.
  • Substitution : Can yield various substituted derivatives depending on the nucleophile used .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The thioether and oxime functionalities may enhance its interaction with microbial targets, potentially disrupting cellular processes. Research has shown that compounds with similar structures often exhibit broad-spectrum antimicrobial effects, suggesting that this compound could be effective against various pathogens .

Anticancer Activity

The compound has garnered attention for its potential cytotoxic effects against cancer cell lines. Studies have demonstrated that it can inhibit cell growth in several cancer types, including melanoma and breast cancer. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)9
HCT116 (Colon)2.5
MALME-M (Melanoma)55.75% growth inhibition

These results indicate that the compound may serve as a lead for developing new anticancer agents.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Hydrogen Bonding : The oxime group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Redox Reactions : The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
  • Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis of compounds related to this compound indicates that the presence of electron-withdrawing groups, such as chlorine, enhances biological activity. Compounds with unsubstituted aromatic rings tend to show higher activity compared to those with electron-donating groups .

Case Studies

Recent research highlights the potential of this compound in therapeutic applications:

  • Study on Anticancer Activity : A study evaluated various derivatives of the compound against multiple cancer cell lines, revealing that modifications to the aromatic rings significantly affected potency .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, indicating promising results that warrant further exploration for clinical applications .

Q & A

Q. Purification :

  • Recrystallization from ethanol or ethyl acetate is effective due to the compound’s moderate solubility in polar solvents.
  • Confirm purity via melting point (mp: 96–98°C) and HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify the oxime N–O stretch (~930 cm1^{-1}) and C=N stretch (~1640 cm1^{-1}). The sulfanyl (C–S) stretch appears at ~680 cm1^{-1} .
  • NMR :
    • 1^1H NMR: Aromatic protons (δ 7.2–7.8 ppm), oxime proton (δ ~8.1 ppm, broad), and methyl/methylene groups (δ 2.5–4.0 ppm).
    • 13^{13}C NMR: Ketone-derived carbons (C=O at ~200 ppm), oxime C=N (~150 ppm), and aromatic carbons .
  • Elemental Analysis : Verify C, H, N, and S content (e.g., C14_{14}H11_{11}ClNOS: Calculated C 59.68%, H 3.93%) .

Advanced Question: How can crystallographic studies resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the sulfanyl group’s C–S bond (~1.78 Å) and oxime N–O bond (~1.40 Å) can be validated against theoretical values .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .
  • Hydrogen Bonding : Analyze intermolecular N–H⋯O/S interactions (e.g., R_2$$^2(8) motifs) to explain packing patterns .

Advanced Question: What experimental strategies address contradictory reactivity data for the sulfanyl and oxime functional groups?

Methodological Answer:

  • Competitive Reactivity Studies :
    • Oxidation : Treat with H2_2O2_2/acetic acid to selectively oxidize the sulfanyl group to sulfoxide/sulfone (monitor via TLC and 19^{19}F NMR if fluorinated analogs exist) .
    • Reduction : Use NaBH4_4/CeCl3_3 to reduce the oxime to an amine without affecting the sulfanyl group .
  • Kinetic Control : Adjust reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor one pathway over another.

Advanced Question: How do hydrogen-bonding networks influence the compound’s supramolecular assembly?

Methodological Answer:

  • Intermolecular Interactions :
    • The oxime N–H group forms hydrogen bonds with sulfanyl S atoms (N–H⋯S) or neighboring oxime O atoms (N–H⋯O), creating dimers or chains .
    • Chlorophenyl rings engage in C–H⋯π or halogen bonding (C–Cl⋯π) with adjacent aromatic systems .
  • Thermal Analysis : DSC/TGA can correlate hydrogen-bond strength (enthalpy of dissociation) with thermal stability .

Advanced Question: What are the challenges in analyzing trace impurities or degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Use a reverse-phase column (C18) with ESI+ ionization to detect:
    • Impurities : Unreacted ketone precursor (m/z 247.06) or over-oxidized sulfone (m/z 295.01) .
    • Degradation Products : Hydrolysis of the oxime to the parent ketone (m/z 231.02) under acidic conditions .
  • X-Ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from SCXRD to identify polymorphic impurities .

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